Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methylated 6-hydroxypyridazine-3-carboxylic acid derivatives, involves equilibria of lactam and lactim tautomers, affecting the synthesis of methylated derivatives. These compounds exhibit increased lipophilicity correlated with the formation of CH⋯O bonds, suggesting a similar synthetic approach could be applied to methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).
Molecular Structure Analysis
Studies on related compounds provide insights into specific intermolecular interactions, such as NH⋯O hydrogen bonding and CH⋯O hydrogen bonds, which arrange molecules into sheets. These findings highlight the significance of hydrogen bonding in the molecular structure of such compounds, potentially applicable to the structural analysis of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).
Chemical Reactions and Properties
Retro-ene reactions involving 4,5-dichloro-1-hydroxymethylpyridazin-6-one with alkyl halides and carboxylic acid chlorides provide a basis for understanding the reactivity of pyridazine derivatives. This suggests the potential for diverse chemical reactions involving methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, including fragmentation of retro-ene type (Sung-kyu Kim et al., 1996).
Physical Properties Analysis
The synthesis and structural analysis of related compounds, such as 3-bromo-6-methylpyridazine, offer insights into their physical properties. These studies, involving characterizations by 1HNMR and MS-ESI, suggest methods for elucidating the physical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Xin Bing-wei, 2008).
Chemical Properties Analysis
The reactivity of pyridazine derivatives with different reagents, as demonstrated in the synthesis of derivatives with antimicrobial properties, provides a framework for understanding the chemical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. These reactions highlight the compound's potential functionality and reactivity in various chemical contexts (Shawkat A. Abdel-Mohsen, 2014).
Scientific Research Applications
Summary of the Application
“Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride” could potentially be used in the synthesis of pyrazolo[4,3-b]pyridine-6-carboxylates . These compounds are of interest due to their potential bioactive properties.
Methods of Application or Experimental Procedures
The synthesis involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting compounds are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .
Results or Outcomes
The resulting compounds, tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates, were obtained after subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .
2. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
Summary of the Application
1,2,3-Triazole-fused pyrazines and pyridazines, which could potentially be synthesized from “Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride”, have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .
Methods of Application or Experimental Procedures
Typical methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Results or Outcomes
These heterocycles have shown potential in various applications such as c-Met inhibition, GABA A allosteric modulating activity, use in solar cells, and BACE-1 inhibition .
Safety And Hazards
properties
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNQDLYZUSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1788044-11-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00725564 | |
Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride | |
CAS RN |
1313738-63-4, 1234616-16-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.